4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide 4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18278749
InChI: InChI=1S/C12H11NO2S2/c1-10-4-6-12(7-5-10)17(14,15)13-9-11-3-2-8-16-11/h2-9H,1H3/b13-9+
SMILES:
Molecular Formula: C12H11NO2S2
Molecular Weight: 265.4 g/mol

4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide

CAS No.:

Cat. No.: VC18278749

Molecular Formula: C12H11NO2S2

Molecular Weight: 265.4 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide -

Specification

Molecular Formula C12H11NO2S2
Molecular Weight 265.4 g/mol
IUPAC Name (NE)-4-methyl-N-(thiophen-2-ylmethylidene)benzenesulfonamide
Standard InChI InChI=1S/C12H11NO2S2/c1-10-4-6-12(7-5-10)17(14,15)13-9-11-3-2-8-16-11/h2-9H,1H3/b13-9+
Standard InChI Key QTWZZLGYRFTEMV-UKTHLTGXSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CS2
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CS2

Introduction

4-Methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are widely recognized for their bioactive properties, particularly in medicinal chemistry, due to their antimicrobial, anticancer, and enzyme-inhibiting activities. This compound specifically features a thiophene ring and a benzenesulfonamide moiety, making it a candidate for various pharmacological applications.

Molecular and Structural Data

  • IUPAC Name: 4-Methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide

  • Molecular Formula: C12H11NO2S2C_{12}H_{11}NO_2S_2

  • Molecular Weight: 265.35 g/mol

  • SMILES Representation: CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CS2

Key Functional Groups

  • A sulfonamide group (SO2NH-SO_2NH-) attached to a methyl-substituted benzene ring.

  • A thiophene ring linked via an imine (CH=N-CH=N-) bond in the (E)-configuration.

Synthesis

The compound can be synthesized through a condensation reaction between 4-methylbenzenesulfonamide and thiophene-2-carbaldehyde under controlled conditions. The reaction typically involves:

  • Mixing the reactants in an organic solvent such as ethanol.

  • Adding a catalytic amount of acid or base to promote the formation of the imine bond.

  • Refluxing the mixture to complete the reaction.

Molecular Docking Studies

Compounds with similar structures have been evaluated using molecular docking techniques, revealing strong interactions with biological targets such as enzymes and receptors involved in cancer and microbial resistance mechanisms.

Related Compounds

Studies on structurally related compounds highlight their bioactivity:

  • Derivatives with thiophene rings exhibit enhanced antimicrobial and anticancer properties due to their electron-rich aromatic systems .

  • Sulfonamide-based inhibitors have shown efficacy against enzymes like carbonic anhydrase and kinases .

Spectroscopic Analysis

Spectroscopic techniques such as NMR, IR, and mass spectrometry are essential for confirming the structure:

  • IR Spectroscopy: Characteristic peaks for SO2-SO_2 (1150–1350 cm1^{-1}) and CH=N-CH=N- (1600–1700 cm1^{-1}).

  • NMR Spectroscopy: Signals corresponding to aromatic protons from the benzene and thiophene rings.

Medicinal Chemistry

The compound's sulfonamide group makes it a promising scaffold for drug development:

  • Potential antibacterial agents targeting resistant pathogens.

  • Anticancer drugs targeting specific tumor pathways.

Material Science

Sulfonamides are also used in designing advanced materials due to their thermal stability and electronic properties.

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